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(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanamine
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Overview
Description
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanamine is an organic compound with a complex structure that includes a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanamine typically involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with a suitable amine source. One common method is the reductive amination of the corresponding aldehyde or ketone derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can further modify the amine group or the benzopyran ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyran derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with biological pathways could lead to the development of new treatments for various diseases .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies .
Mechanism of Action
The mechanism of action of (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylchroman: Shares a similar benzopyran structure but lacks the amine group.
Flavanones: A class of compounds with a similar benzopyran core but different functional groups and biological activities.
Uniqueness
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanamine is unique due to its specific combination of a benzopyran ring and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(2,2-dimethyl-3,4-dihydrochromen-6-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7H,5-6,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZMPAJIMMIPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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